Benzothiazol-2-yl-butyl-amine
Description
Historical Context and Evolution of Benzothiazole (B30560) Chemistry
The journey of benzothiazole chemistry began with its initial synthesis and characterization, laying the groundwork for over a century of exploration. Initially identified as a weak base, the benzothiazole scaffold's potential was soon recognized, leading to the development of various synthetic methodologies. pcbiochemres.comresearchgate.net Early methods often involved the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids, aldehydes, or acid chlorides. wikipedia.orgmdpi.com A significant advancement in the field was the Jacobson cyclization of thiobenzanilides. ijper.org Over the years, synthetic strategies have evolved to become more efficient and environmentally benign, with the introduction of techniques such as microwave-assisted synthesis and the use of green catalysts. mdpi.comrsc.org This continuous refinement of synthetic routes has been instrumental in unlocking the vast potential of benzothiazole derivatives.
Significance of 2-Substituted Benzothiazoles, including Alkyl Amines, in Heterocyclic Chemistry
The substitution at the 2-position of the benzothiazole ring is of particular importance in heterocyclic chemistry as it allows for the introduction of a wide variety of functional groups, leading to a diverse range of chemical properties and biological activities. mdpi.comrsc.org Among these, 2-substituted benzothiazoles have demonstrated a remarkable spectrum of applications, including roles as antimicrobial, anticonvulsant, and antioxidant agents. mdpi.com The introduction of an alkyl amine group at this position, for instance, has been a key strategy in the design of compounds with specific biological targets. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological macromolecules. nih.gov The versatility of the 2-position has made it a focal point for medicinal chemists and material scientists alike, leading to the creation of a vast library of compounds with tailored properties. mdpi.comresearchgate.net
Overview of Current Research Trajectories for Benzothiazol-2-yl-butyl-amine and Related Analogues
Current research on this compound and its analogues is multifaceted, spanning from fundamental synthesis to the exploration of their potential applications. The synthesis of N-(Benzothiazol-2-yl)butyramide, a closely related compound, has been reported, involving the reaction of 2-aminobenzothiazole (B30445) with butanoyl chloride. nih.govresearchgate.net This highlights a common synthetic route to such derivatives.
Researchers are actively investigating the biological potential of these compounds. For instance, various benzothiazole derivatives are being explored for their anticancer and anti-inflammatory properties. nih.gov Docking studies of related butanamide derivatives with proteins like 3-TOP suggest potential as antidiabetic agents, indicating a promising avenue for therapeutic research. mdpi.comresearchgate.net The core structure of benzothiazole is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov This has spurred the synthesis and evaluation of numerous analogues for a wide range of pharmacological activities, including as potential neuroprotective agents and enzyme inhibitors. nih.govnih.gov The ongoing research aims to understand the structure-activity relationships of these molecules to design more potent and selective agents for various therapeutic targets. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYZFOJJXHSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397119 | |
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-31-9 | |
| Record name | Benzothiazol-2-yl-butyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole core is a critical step in the synthesis of Benzothiazol-2-yl-butyl-amine. Various strategies have been developed to achieve this, each with its own set of advantages and applications.
Condensation Reactions with 2-Aminobenzenethiol Derivatives
One of the most fundamental and widely employed methods for synthesizing the benzothiazole ring is the condensation of 2-aminobenzenethiol with various substrates. mdpi.commdpi.com This approach is valued for its directness and the availability of the starting materials. mdpi.com
The reaction of 2-aminobenzenethiol with compounds containing carbonyl groups (such as aldehydes, ketones, carboxylic acids, and their derivatives) or cyano groups is a cornerstone of benzothiazole synthesis. mdpi.comnih.gov For instance, the condensation with aldehydes or acyl chlorides can lead to the formation of 2-substituted benzothiazoles. mdpi.comajol.info The reaction with β-diketones, catalyzed by a Brønsted acid under oxidant- and metal-free conditions, provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method is noted for its mild conditions and broad applicability. organic-chemistry.org
A variety of catalysts can be employed to facilitate these condensations. For example, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been used to synthesize benzothiazole derivatives from 2-aminothiophenol (B119425) and aldehydes in excellent yields. nih.gov Similarly, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the reaction of 2-aminothiophenol with acyl chlorides under solvent-free conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzenethiol | Aldehydes | H2O2/HCl, Ethanol, RT | 2-Substituted Benzothiazole | nih.gov |
| 2-Aminobenzenethiol | Acyl Chlorides | NaHSO4-SiO2, Solvent-free | 2-Substituted Benzothiazole | nih.gov |
| 2-Aminobenzenethiol | β-Diketones | p-Toluene sulfonic acid, Solvent-free, RT | 2-Substituted Benzothiazole | organic-chemistry.org |
| 2-Aminobenzenethiol | Carboxylic Acids | Methanesulfonic acid/Silica gel | 2-Substituted Benzothiazole | mdpi.com |
Copper catalysts have proven to be highly effective in the synthesis of benzothiazole derivatives. rsc.orgrsc.org Copper(I)-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates offer a practical route to 2-aminobenzothiazoles under mild conditions. acs.org This method is advantageous due to its high efficiency and good substrate generality. acs.org Another approach involves the copper-catalyzed reaction of 2-iodophenyl isocyanides, potassium sulfide, and amines, which constructs one C-N and two C-S bonds in a single step. rsc.orgnih.gov Copper(II) acetate (B1210297) has also been utilized in the one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates. mdpi.com Furthermore, copper sulfate has been employed as a catalyst in aqueous media for the synthesis of benzothiazole-2-thiol derivatives. orgchemres.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Iodoaniline | Isothiocyanate | CuI, 1,10-phenanthroline, DABCO, Toluene, 50°C | 2-Aminobenzothiazole (B30445) | acs.org |
| 2-Iodophenyl isocyanide | Potassium sulfide, Amine | Copper catalyst | 2-Aminobenzothiazole | rsc.orgnih.gov |
| 2-Iodoaniline | Sodium dithiocarbamate | Cu(OAc)2, Cs2CO3, DMF, 120°C | 2-Aminobenzothiazole | mdpi.com |
| 2-Bromophenyl isothiocyanate | Amine | CuI, Ethanol, Microwave, 130°C | 2-Aminobenzothiazole | researchgate.net |
In line with the principles of green chemistry, several environmentally benign methods for benzothiazole synthesis have been developed. mdpi.comairo.co.in These approaches often utilize metal-free conditions, heterogeneous catalysts, or green solvents to minimize waste and environmental impact. mdpi.comairo.co.inscispace.comdp.tech
Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes offers a metal-free route to benzothiazoles. mdpi.comnih.gov Heterogeneous catalysts, such as SnP2O7 and silica-supported sodium hydrogen sulfate, have been successfully used for the condensation of 2-aminothiophenol with aldehydes and acyl chlorides, respectively. nih.gov These catalysts are often reusable and can be easily separated from the reaction mixture. nih.govscispace.com The use of green solvents like water and ethanol, as well as solvent-free conditions, further enhances the sustainability of these methods. orgchemres.orgairo.co.in For example, microwave-assisted synthesis in ethanol or solvent-free conditions provides a rapid and energy-efficient way to produce benzothiazole derivatives. ajol.infoairo.co.in
| Method | Reactants | Catalyst/Conditions | Advantages | Reference |
| Visible-light promoted | 2-Aminothiophenols, Aldehydes | Blue LED, Air | Metal-free | mdpi.comnih.gov |
| Heterogeneous Catalysis | 2-Aminothiophenol, Aldehydes | SnP2O7 | High yields, short reaction times, reusable catalyst | nih.gov |
| Microwave-assisted | 2-Aminothiophenol, Aldehydes | Ethanol | Reduced reaction times, energy efficient | airo.co.in |
| Solvent-free | 2-Aminothiophenol, Ketones | p-Toluene sulfonic acid | Reduced waste | airo.co.in |
Cyclization of Ortho-Halogenated Anilines and Thioureas
Another significant strategy for forming the benzothiazole ring involves the intramolecular cyclization of ortho-halogenated anilines or N-arylthioureas. mdpi.comresearchgate.net This method often employs transition metal catalysts, such as palladium or copper, to facilitate the crucial C-S bond formation. acs.orgresearchgate.net For instance, 2-aminobenzothiazoles can be synthesized from 2-chloroanilines and thiocarbamoyl chloride in the presence of a palladium catalyst. mdpi.com Similarly, copper-catalyzed cyclization of ortho-bromobenzothioureas is a known route, though it requires an additional step to prepare the thiourea (B124793) precursor. acs.org Ruthenium(III) chloride has also been used to catalyze the intramolecular oxidative coupling of N-arylthioureas. nih.govmdpi.com
| Starting Material | Reagent | Catalyst | Product | Reference |
| N-Arylthioureas | - | RuCl3 | 2-Aminobenzothiazole | nih.govmdpi.com |
| 2-Chloroanilines | Thiocarbamoyl chloride | Pd(dba)2 | 2-Aminobenzothiazole | mdpi.com |
| 2-Iodoanilines | Isothiocyanates | CuI | 2-Aminobenzothiazole | acs.org |
| 3-Chloro-4-fluoroaniline | Potassium thiocyanate | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.com |
One-Pot Multicomponent Reaction Systems
One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like benzothiazoles. mdpi.com These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. mdpi.com
An example is the three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to produce 2-aminobenzothiazoles in high yields. nih.gov Another one-pot method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. acs.orgnih.gov Furthermore, a one-pot synthesis of 4-cyano-5-imino-3-methylthio-9-nitro-2H-1,2,4-triazipino[3,4-b] rsc.orgscispace.combenzothiazole derivatives has been achieved by reacting 2-hydrazino-6-nitro benzothiazole with bis-methylthio methylene (B1212753) malononitrile (B47326) and various amines or active methylene compounds. jocpr.com
Aromatic Amines, Aliphatic Amines, and Elemental Sulfur Systems
A notable and environmentally friendly approach for synthesizing 2-substituted benzothiazoles involves a three-component, one-pot reaction utilizing aromatic amines, aliphatic amines, and elemental sulfur. nih.gov This method is advantageous due to its operational simplicity and the use of inexpensive and readily available elemental sulfur as the sulfur source. nih.gov The reaction proceeds under catalyst- and additive-free conditions, forming double C–S bonds and one C–N bond through the cleavage of two C–N bonds and multiple C–H bonds. nih.govacs.orgnih.gov In this system, dimethyl sulfoxide (B87167) (DMSO) often serves as the oxidant in the cyclization reaction. nih.govacs.orgnih.gov
The proposed mechanism for this transformation begins with the oxidation of the amine by DMSO to form an imine intermediate. nih.gov Subsequently, an electrophilic attack by elemental sulfur at the ortho-position of the imine occurs, leading to an intermediate that, after eliminating a sulfur species and a proton, yields an imine thiolate. nih.gov This thiolate then undergoes intramolecular cyclization to form a thiazoline (B8809763) ring, which is finally aromatized through oxidation to the desired benzothiazole product. nih.gov
This methodology offers a significant improvement over traditional methods, which often rely on transition-metal catalysts and pre-functionalized halogenated substrates. nih.govacs.org By employing amine compounds directly, this strategy circumvents the need for such reagents, presenting a more economical and sustainable synthetic route. nih.govacs.org
Catalyst- and Additive-Free Protocols for 2-Substituted Benzothiazoles
The development of catalyst- and additive-free protocols represents a significant advancement in green chemistry for the synthesis of 2-substituted benzothiazoles. acs.orgnih.govrsc.orgrsc.org These methods often provide high yields, shorter reaction times, and more environmentally friendly conditions compared to traditional approaches. researchgate.net
One such method involves the condensation of 2-aminothiophenol with various carbonyl compounds like aldehydes or ketones. researchgate.netmdpi.com For instance, the reaction of 2-aminothiophenol with an excess of a ketone at reflux temperature can yield 2,2-disubstituted benzothiazolines. mdpi.com Another approach utilizes the reaction of 2-aminothiophenol with N-acylated benzotriazoles, which can proceed without any catalyst or solvent, offering near-quantitative yields, particularly when using water as a reaction medium under microwave irradiation. rsc.orgrsc.org
Furthermore, solvent-free "melt" reaction conditions have been successfully employed for the condensation of aromatic or heteroaromatic aldehydes with 2-aminothiophenol, affording 2-arylbenzothiazoles in high yields. researchgate.net These catalyst-free methods are not only economically advantageous but also align with the principles of sustainable chemistry by minimizing waste and avoiding the use of potentially toxic catalysts and reagents. rsc.orgresearchgate.net
Derivatization Approaches for the Amine Functionality of this compound Analogues
The amine group of benzothiazol-2-yl-amine and its analogues is a versatile handle for further chemical modifications, allowing for the creation of a diverse library of compounds with varied properties.
Synthesis of Schiff Bases and Subsequent Reduction to Amines
The formation of Schiff bases, or azomethines, is a common and straightforward method for derivatizing the primary amine of 2-aminobenzothiazole analogues. This reaction involves the condensation of the amine with an aldehyde or a ketone. researchgate.netnih.govtandfonline.com These Schiff bases are valuable intermediates and can be subsequently reduced to form secondary amines, providing a route to a wide array of N-substituted benzothiazole derivatives. The synthesis of these compounds is often simple, involving the direct reaction of the primary amine and a carbonyl compound. researchgate.net
Amidation Reactions and Related N-(Benzothiazol-2-yl)amides
The amine functionality of benzothiazole derivatives can readily undergo amidation reactions with carboxylic acids or their derivatives to form N-(benzothiazol-2-yl)amides. A common method for this transformation is the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). mdpi.comnih.gov For example, N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized through EDC-mediated coupling reactions between a substituted-benzothiazol-2-amine and various carboxylic acids. nih.gov
Another approach involves the reaction of 2-aminobenzothiazole with acyl chlorides, which is a facile and efficient method for forming the amide bond. nih.govrsc.org These amidation reactions are crucial for creating a diverse range of benzothiazole amides, which have been explored for various applications. researchgate.net
Formation of Urea (B33335) and Thiourea Analogues
The synthesis of urea and thiourea derivatives from 2-aminobenzothiazoles provides another important avenue for structural diversification. These compounds are typically prepared by reacting the amine with isocyanates or isothiocyanates, respectively. mdpi.comnih.gov For instance, a series of 6-substituted urea derivatives of benzothiazole were prepared by treating the corresponding 6-substituted 2-aminobenzothiazole with an alkyl- or aryl-isocyanate. nih.gov Similarly, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas have been synthesized from the reaction of 4/6-substituted 2-aminobenzothiazoles and phenylisothiocyanate. mdpi.com These urea and thiourea derivatives have shown a broad spectrum of biological activities. nih.govnih.govelsevierpure.com
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or synergistic activities. nih.gov The benzothiazole scaffold is a popular component in such strategies due to its wide range of biological properties. researchgate.netnih.gov
Examples of this approach include the synthesis of benzothiazole hybrids incorporating other heterocyclic moieties like thiazole (B1198619), pyrimidine (B1678525), or indole. tandfonline.comnih.govnih.gov For instance, benzothiazole has been hybridized with a thiadiazole-aryl urea moiety. nih.gov Another example involves the creation of hybrids containing monoterpenoid fragments like thymol (B1683141) and carvacrol. mdpi.com These hybridization strategies aim to develop novel molecules by targeting multiple biological pathways or by improving the pharmacokinetic profile of the parent molecules. nih.govnih.gov
Regioselective Functionalization and Advanced Synthetic Techniques
The development of novel synthetic routes to functionalize the benzothiazole core is critical for accessing new chemical entities. Advanced techniques enable precise control over which part of the molecule reacts, allowing for the strategic construction of complex derivatives.
C-H Activation and Borylation Strategies on Benzothiazole Scaffolds
Direct C–H (carbon-hydrogen) bond activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. In the context of the benzothiazole scaffold, the inherent chemical properties of the ring system are leveraged to direct the functionalization to specific positions.
Research Findings:
Directing Group Potential : The benzothiazole moiety itself can serve as an innate directing group for transition metal catalysts like Palladium(II) and Ruthenium(II). nih.gov This directs the arylation to the ortho C–H position of a C2-aryl substituent, ensuring high site selectivity and yielding monoarylated products. nih.gov This approach is tolerant of various functional groups and has been successfully applied on a gram scale. nih.gov
Ru(II)-Catalyzed Amidation : A notable development is the Ru(II)-catalyzed regioselective ortho-amidation of 2-aryl benzothiazoles. nih.gov This method employs acyl azides as the nitrogen source to form a C–N bond directly on the aryl ring, a key step toward synthesizing amine derivatives. nih.gov The reaction proceeds under mild, external oxidant-free conditions, with the significant advantage of releasing only nitrogen gas as a byproduct. nih.gov
Phosphonium Intermediates : Benzothiazoles can undergo regioselective C2–H functionalization through the formation of thiazol-2-yl-triphenylphosphonium salts. mdpi.com These stable intermediates then react with a variety of nucleophiles, including amines, to yield the corresponding C2-substituted products under mild conditions. mdpi.com
Iridium-Catalyzed Borylation : For introducing a versatile functional handle, iridium-catalyzed C–H borylation is a preferred method. mdpi.com This reaction efficiently and selectively installs a boronic acid pinacol (B44631) ester (Bpin) group onto the benzothiazole ring. This borylated intermediate is highly valuable as it can be subsequently converted into a wide array of functional groups, including amines, through well-established cross-coupling reactions. mdpi.com The regioselectivity of the borylation is typically governed by steric factors. mdpi.com
A summary of catalysts and their roles in C-H functionalization is presented below.
| Catalyst Type | Metal | Typical Reaction | Regioselectivity Control | Reference |
| Arylation Catalyst | Pd(II) | C-H Arylation of 2-arylbenzothiazoles | Innate directing group effect | nih.gov |
| Arylation Catalyst | Ru(II) | C-H Arylation of 2-arylbenzothiazoles | Innate directing group effect | nih.gov |
| Amidation Catalyst | Ru(II) | Ortho-amidation of 2-arylbenzothiazoles | Innate directing group effect | nih.gov |
| Borylation Catalyst | Ir | C-H Borylation of the benzothiazole ring | Steric hindrance | mdpi.com |
Aryne Chemistry for Fused Ring Systems
Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two substituents. Their high-energy, strained triple bond makes them exceptional partners in cycloaddition reactions for constructing complex, fused-ring systems that would be difficult to access through other methods. wikipedia.org
Research Findings:
Cycloaddition Reactions : Benzynes, the most common type of aryne, readily undergo [4+2] and [2+2] cycloaddition reactions. Their electrophilic character and low-lying LUMO (Lowest Unoccupied Molecular Orbital) make them excellent reactants for building polycyclic frameworks.
Reactions with Organosulfur Compounds : The interaction between arynes and organosulfur compounds has been extensively studied. wikipedia.org A notable application is the reaction with 2-methylenebenzothiophene-3-ones, which proceeds via a [3+2] cycloaddition to form a sulfonium (B1226848) ylide intermediate. This intermediate then undergoes a ring expansion, enabling the synthesis of structurally unique, sulfur-containing benzo-fused eight-membered rings. wikipedia.org This strategy highlights how aryne chemistry can be employed to build upon sulfur-containing heterocycles like benzothiazole to create novel and complex scaffolds. wikipedia.org
Microwave-Assisted Synthesis of Benzothiazole Derivatives
The application of microwave irradiation has revolutionized the synthesis of many heterocyclic compounds, including benzothiazole derivatives. This technique uses microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times, often improved product yields, and cleaner reactions.
Research Findings:
Accelerated Condensation Reactions : The classical synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes. pharmacyjournal.inresearchgate.net Conventional heating methods can require several hours for this reaction to complete. pharmacyjournal.in In contrast, under microwave irradiation, the same transformations are often finished in a matter of minutes. pharmacyjournal.inresearchgate.net For instance, a reaction that took 4 to 6 hours using conventional methods was completed in 1 to 2 minutes under microwave conditions, with improved yields. pharmacyjournal.in
Solvent-Free Conditions : Microwave-assisted synthesis is often paired with solvent-free conditions, aligning with the principles of green chemistry. organic-chemistry.org One approach involves the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, which acts as both the solvent and catalyst and can be recycled. organic-chemistry.org In other cases, reagents are mixed on a solid support, such as zeolite, and irradiated, eliminating the need for any solvent.
Multi-Component Reactions : Microwave heating is highly effective for one-pot, multi-component reactions. A new class of thiazole-fused pyranopyrimidinone derivatives has been synthesized via a one-pot, three-component reaction under solvent-free microwave irradiation, forming multiple C-C and C-O bonds in a single operation. nih.gov
The table below compares conventional and microwave-assisted synthesis for the formation of 2-phenyl benzothiazolo [3,2-α]-s-triazine-4-[3H] thiones.
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 4 - 6 hours | Good | pharmacyjournal.in |
| Microwave Irradiation | 1 - 2 minutes | Improved | pharmacyjournal.in |
Molten State Reactions for Benzothiazole Compounds
Molten state, or melt, reactions are a type of solvent-free synthesis where the reactants are heated together above their melting points to form a liquid phase in the absence of a solvent. This green chemistry approach minimizes waste and can lead to high-purity products with simple work-up procedures.
Research Findings:
Solvent-Free Condensation : An efficient and environmentally benign method for synthesizing 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with various aromatic or heteroaromatic aldehydes under melt reaction conditions. researchgate.net The reactants are simply heated together, without any solvent or catalyst, to afford the desired products in high yields (81-97%). researchgate.net This method avoids the use of hazardous solvents and expensive or toxic catalysts.
Grinding Techniques : A related solvent-free technique is mechanochemical synthesis, where reactants are ground together in a mortar and pestle. nih.gov This method has been used for the three-component reaction of benzothiazole, acetylenic esters, and phenols to produce 2-benzothiazole derivatives at room temperature, completely avoiding the use of solvents. nih.gov
Solid-Phase Synthesis : Another solvent-free approach involves using solid-phase catalysts. Molecular iodine has been used to catalyze the one-pot, solid-phase reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazoles under solvent-free conditions in as little as 10 minutes. mdpi.com
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is a cornerstone in the analysis of benzothiazole (B30560) derivatives, offering detailed information on the molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For Benzothiazol-2-yl-butyl-amine, ¹H and ¹³C NMR spectra would provide a complete map of the proton and carbon environments.
In ¹H NMR spectra of related N-substituted 2-aminobenzothiazoles, the protons on the fused benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region of δ 7.0–8.0 ppm. nih.govnih.gov The N-H proton of the amine linker would be expected to produce a signal whose chemical shift is sensitive to solvent and concentration. The protons of the butyl chain would appear in the upfield aliphatic region (approximately δ 0.9–3.5 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm, the two methylene (B1212753) groups (CH₂) as multiplets in the δ 1.3–1.8 ppm range, and the methylene group attached directly to the nitrogen (N-CH₂) further downfield due to the deshielding effect of the nitrogen atom.
In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring typically resonate in the δ 110–158 ppm range. nih.govacs.org The C2 carbon, being part of the guanidinic C=N bond and attached to two nitrogen atoms and a sulfur atom, is characteristically found far downfield, often above δ 157 ppm. nih.gov The carbons of the butyl group would appear in the aliphatic region of the spectrum.
Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzothiazole Aromatic-H | 7.0 - 8.0 (m) | - |
| Benzothiazole Aromatic-C | - | 110 - 149 |
| C2 (S-C=N) | - | >157 |
| NH | Variable | - |
| N-CH₂- | ~3.3 (t) | ~45 |
| -CH₂-CH₂- | ~1.6 (m) | ~31 |
| -CH₂-CH₃ | ~1.4 (m) | ~20 |
| -CH₃ | ~0.9 (t) | ~14 |
Note: Predicted values are based on data from analogous structures and standard chemical shift increments. Actual values may vary. (m = multiplet, t = triplet)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A key band would be the N-H stretching vibration, typically appearing in the 3200–3400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear just below 3000 cm⁻¹. nih.gov The C=N stretching of the thiazole (B1198619) ring is a strong indicator and is typically observed around 1660-1680 cm⁻¹. nih.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amine) | Stretching | 3200 - 3400 | nih.gov |
| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | nih.gov |
| C=N (Imine) | Stretching | 1660 - 1680 | nih.govresearchgate.net |
| C=C (Aromatic) | Stretching | 1450 - 1600 | researchgate.net |
| C-S | Stretching | ~1235 | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The benzothiazole moiety acts as a chromophore. Studies on related N-substituted benzothiazole amides show strong absorptions characteristic of π→π* transitions within the aromatic system. Typically, two main absorption bands are observed, one around 250-265 nm and a second, lower energy band around 300-310 nm. mdpi.com
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄N₂S), the nominal molecular weight is 206 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 206. Common fragmentation pathways for N-alkyl aminobenzothiazoles involve cleavage of the alkyl chain.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. For instance, in studies of related benzothiazole derivatives, HRMS has been used to confirm the calculated exact mass to within a few parts per million (ppm), unequivocally verifying the molecular formula. mdpi.combiorxiv.org For the protonated molecule [M+H]⁺ of this compound, the calculated exact mass would be 207.0956, and HRMS would be used to find an experimental value extremely close to this theoretical one. nih.gov
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While crystal structure data for this compound is not available, a detailed study of its structural isomer, N-(Benzothiazol-2-yl)butyramide, provides significant insight into the likely solid-state conformation and packing. nih.govresearchgate.netnih.gov This compound was synthesized from 2-aminobenzothiazole (B30445) and butanoyl chloride and its structure was determined at 100 K. nih.govresearchgate.net
The analysis revealed that the molecule is nearly planar. researchgate.net In the crystal, molecules are linked into ribbons by classical N—H⋯N hydrogen bonds between the amide proton of one molecule and the thiazole nitrogen of an adjacent molecule. researchgate.netnih.gov These ribbons are further stabilized by weaker C—H⋯O hydrogen bonds and C—H⋯π interactions, demonstrating the importance of a network of non-covalent interactions in defining the supramolecular architecture. nih.govresearchgate.net
Table 3: Crystallographic Data for the Analogue N-(Benzothiazol-2-yl)butyramide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2916 (4) |
| b (Å) | 7.4462 (8) |
| c (Å) | 13.565 (1) |
| α (°) | 92.618 (7) |
| β (°) | 90.607 (6) |
| γ (°) | 107.185 (8) |
| Volume (ų) | 509.92 (8) |
| Z | 2 |
| Temperature (K) | 100 |
Data sourced from Saeed et al., 2008. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The surface is decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the different types of atomic contacts.
Table 4: Representative Contributions to the Hirshfeld Surface for Benzothiazole Derivatives
| Interaction Type (X⋯H/H⋯X) | Typical Contribution (%) | Reference |
|---|---|---|
| H⋯H | 47.0 - 47.9 | nih.goviucr.org |
| C⋯H | 8.0 - 25.6 | nih.goviucr.org |
| N⋯H | ~10.1 | iucr.org |
| O⋯H | ~16.9 | nih.gov |
| S⋯H | ~7.6 | nih.gov |
| C⋯C | ~2.5 | iucr.org |
Note: Values are representative and sourced from different benzothiazole derivatives.
This quantitative analysis confirms that the crystal packing is a delicate balance between non-specific van der Waals forces (H⋯H, C⋯H) and more directional hydrogen bonds (N⋯H, O⋯H), which were identified in the SCXRD analysis of the analogue N-(Benzothiazol-2-yl)butyramide. researchgate.netnih.gov
Chromatographic Separations and Purity Assessment of Amine Derivatives
The rigorous assessment of purity and the monitoring of reaction progress are critical steps in the synthesis and characterization of amine derivatives, including those in the benzothiazole class. Chromatographic techniques are indispensable for these tasks, providing high-resolution separation and sensitive detection of the target compounds and any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed methods for the analysis of amine derivatives.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. However, many aliphatic and aromatic amines, including benzothiazole amine derivatives, lack a strong chromophore, which results in poor detection by UV-Vis detectors. sigmaaldrich.commdpi.com Furthermore, their polar nature can lead to poor retention and peak tailing on conventional reversed-phase columns. mdpi.com To overcome these challenges, pre-column derivatization is a widely adopted strategy. mdpi.comthermofisher.com
This approach involves reacting the amine with a labeling reagent to form a derivative that is more readily detectable and possesses improved chromatographic properties. sigmaaldrich.comthermofisher.com The derivatization reaction introduces a chromophoric or fluorophoric tag into the amine molecule, significantly enhancing its UV absorbance or fluorescence emission, thereby increasing the sensitivity and selectivity of the analysis. thermofisher.com The resulting derivatives are also typically more hydrophobic, leading to better retention and separation on reversed-phase HPLC columns. mdpi.com
Several reagents are commonly used for the pre-column derivatization of amines, including:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comresearchgate.netresearchgate.net
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comresearchgate.net
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A reagent used for the derivatization of primary and secondary amines, yielding fluorescent products. mdpi.com
2-(9-Carbazole)-ethyl-chloroformate (CEOC): A fluorescent tagging reagent that reacts with aromatic amines to form stable derivatives. researchgate.net
The choice of derivatization reagent depends on the specific amine being analyzed and the desired sensitivity. For instance, a method for the determination of tert-butylamine (B42293) in a pharmaceutical substance utilized OPA for pre-column derivatization, allowing for sensitive detection at trace levels. researchgate.net Similarly, FMOC-Cl has been successfully employed for the quantification of various alkyl amines in flotation pulp wastewater. researchgate.net
The separation of the derivatized amines is typically achieved on a C18 or C8 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.commdpi.comresearchgate.net Fluorescence detection is often preferred due to its high sensitivity and selectivity. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | sigmaaldrich.commdpi.comresearchgate.net |
| Mobile Phase | Gradient elution with aqueous buffer (e.g., phosphate, borate) and organic modifier (acetonitrile or methanol) | mdpi.comthermofisher.comresearchgate.net |
| Derivatization Reagent | OPA, FMOC-Cl, NBD-Cl, CEOC | mdpi.comthermofisher.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Detector | Fluorescence (FLD) or Diode Array (DAD) | mdpi.comresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | sigmaaldrich.commdpi.com |
| Temperature | Ambient to 40 °C | mdpi.comtandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. hidenanalytical.comwikipedia.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. wikipedia.org In the context of the synthesis of benzothiazole amine derivatives, GC-MS can be an invaluable tool for reaction monitoring, allowing for the qualitative and quantitative tracking of reactants, intermediates, and products over time. hidenanalytical.com
The use of GC-MS for reaction monitoring provides real-time or near-real-time information on the progress of a chemical reaction, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading. hidenanalytical.com This is crucial for maximizing product yield and minimizing the formation of impurities.
For the analysis of amines by GC-MS, derivatization is often necessary to improve their volatility and reduce their polarity, which can otherwise lead to poor peak shapes and interactions with the GC column. researchgate.net Common derivatization approaches for amines in GC-MS analysis include acylation, silylation, and the formation of carbamates. researchgate.net For example, a method for the analysis of various amines in petroleum involved trifluoroacetylation prior to GC-MS analysis. researchgate.net Another study developed a method for the quantification of a wide range of biogenic amines in wine and grape juice using derivatization with isobutyl chloroformate. acs.org
The gas chromatograph separates the components of the derivatized sample mixture based on their boiling points and interactions with the stationary phase of the capillary column. wikipedia.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component that can be used for its identification. wikipedia.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Capillary column (e.g., HP-5ms, SPB-624) | plymouth.ac.uk |
| Carrier Gas | Helium | plymouth.ac.uk |
| Injection Mode | Splitless | plymouth.ac.uk |
| Oven Temperature Program | Programmed temperature ramp (e.g., 60 °C to 300 °C) | plymouth.ac.uk |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | wikipedia.orgbohrium.com |
| Mass Analyzer | Quadrupole or Ion Trap | wikipedia.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating Substituent Effects on Biological Activity of Benzothiazol-2-yl-butyl-amine Analogues
The biological activity of benzothiazole (B30560) derivatives can be significantly modulated by altering the substituents on the core structure. The nature, position, and size of these substituents play a pivotal role in the molecule's interaction with its biological target.
For instance, studies on benzothiazole derivatives have shown that the introduction of electron-withdrawing groups, such as a nitro group (-NO2), can significantly influence the electronic and charge transport properties of the molecule. mdpi.comresearchgate.net The presence of a nitro group has been noted in compounds with significant anticancer and anti-inflammatory activities. nih.govnih.gov Specifically, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) demonstrated notable dual anticancer and anti-inflammatory effects. nih.govnih.govfrontiersin.org In contrast, electron-releasing substituents on an arylamine ring can shift the equilibrium towards the formation of N,N-bis(benzotriazolylmethylated) products. scilit.com
The antifungal activity of certain benzothiazole derivatives has also been linked to the electronic nature of the substituents. It has been observed that electron-attracting substituents like -COOH or -SO2NH2 can reduce antifungal activity. mdpi.com Conversely, in some cases, the absence of a substituent at position 6 (unsubstituted) resulted in better inhibitory values against certain dermatophytes. mdpi.com
Furthermore, the reactivity of the benzothiazole core can be influenced by the position of substituents. For example, in the synthesis of 2-unsubstituted benzothiazole derivatives, it was found that bis(2-aminophenyl) disulfides with functional groups at the C4 position showed higher reactivity than those at the C6 position, which was attributed to steric effects. nih.gov
A study on furan-based benzothiazole derivatives highlighted that the substitution of a methyl group (-CH3) with a nitro group (-NO2) was more effective in tuning the energy values of the frontier molecular orbitals, leading to a reduced energy gap. mdpi.com This modulation of electronic properties is a critical aspect of designing benzothiazole derivatives with desired biological functions.
| Compound/Derivative Class | Substituent(s) and Position(s) | Electronic Property | Observed Effect on Bioactivity | Reference(s) |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | 6-chloro, N-(4-nitrobenzyl) | Electron-withdrawing (NO2) | Significant dual anticancer and anti-inflammatory activity. | nih.govnih.govfrontiersin.org |
| Benzothiazole derivatives | Electron-attracting groups (-COOH, -SO2NH2) | Electron-withdrawing | Reduced antifungal activity against dermatophytes. | mdpi.com |
| Unsubstituted benzothiazoles | Hydrogen at position 6 | Neutral | Good inhibition of several dermatophyte species. | mdpi.com |
| Furan-based benzothiazole derivatives | -NO2 (in place of -CH3) | Electron-withdrawing | Lowered HOMO and LUMO energy values, reducing the energy gap. | mdpi.com |
| Arylamine derivatives | Electron-releasing substituents | Electron-donating | Shifted equilibrium towards N,N-bis(benzotriazolylmethylated) products. | scilit.com |
Steric hindrance, which refers to the spatial arrangement of atoms in a molecule and the resulting physical blockage to chemical reactions or interactions, plays a significant role in the biological activity of benzothiazole-amine analogues. The size and conformation of the amine moiety can directly influence how the molecule binds to its target receptor.
Research on benzothiazole derivatives as potential anticonvulsant agents showed that while substitution at the 6-position of the benzothiazole core was important, an increase in the length of the substituent did not necessarily lead to increased activity. mdpi.com For example, a benzyl (B1604629) group at this position showed moderate activity, but further substitutions on this benzyl group had varied effects. mdpi.com This highlights a complex interplay between size, position, and electronic properties.
The introduction of halogens (fluorine, chlorine, bromine, iodine) and various alkyl groups into the benzothiazole scaffold is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. researchgate.net Halogenation can affect properties such as lipophilicity, metabolic stability, and binding interactions.
For instance, the synthesis of fluorinated analogs of 2-(4-aminophenyl)benzothiazoles has been shown to successfully block C-oxidation, which can enhance the metabolic stability of the compound. chemistryjournal.net In a series of anticonvulsant compounds, the introduction of fluorine and chlorine atoms onto a benzyloxy group at the 6-position of the benzothiazole core had a significant impact on activity. mdpi.com The position of the halogen on the phenyl ring was also crucial, with the activity for 6-fluorobenzyl derivatives following the order meta > para > ortho. mdpi.com Interestingly, the corresponding 6-chlorobenzyl derivatives showed no activity at the tested dose. mdpi.com
In another study, di-chloro or di-bromo substitution was found to be less favorable for the inhibition of butyrylcholinesterase (BuChE) compared to mono-substitution. mdpi.com For example, the mono-chloro substituted compound 4b showed higher inhibitory activity than the di-chloro substituted compound 4o. mdpi.com This suggests that the number and position of halogen atoms are critical for optimal interaction with the target enzyme. The effect of halogenation is not always predictable and can be highly dependent on the specific scaffold and biological target. For example, while polyhalogenation has been shown to positively affect the antimicrobial activity of some heterocyclic compounds, in other cases, it can lead to a decrease in activity. mdpi.com
Alkyl substitutions also play a vital role. A study on benzothiazole–isoquinoline derivatives as monoamine oxidase (MAO) inhibitors found that an ortho-methyl (-CH3) group on the benzothiazole ring increased MAO inhibition, whereas a sharp decrease in inhibition was observed for other positional isomers. mdpi.com The determined activity sequence for different substituents was o-CH3 > m-OCH3 > o-OCH3 > p-CH3 > p-OCH3 > m-CH3, highlighting the sensitivity of the biological activity to the position and nature of the alkyl and alkoxy groups. mdpi.com
| Compound Series | Substitution Pattern | Observed Effect on Bioactivity | Reference(s) |
| 6-Benzyloxy benzothiazole derivatives | 6-Fluorobenzyl (m-F, p-F, o-F) | Anticonvulsant activity order: m-F = p-F > o-F. | mdpi.com |
| 6-Benzyloxy benzothiazole derivatives | 6-Chlorobenzyl | No anticonvulsant activity at the tested dose. | mdpi.com |
| Benzothiazole–isoquinoline derivatives | Di-Cl2 or di-Br2 substitution | Not conducive to inhibiting butyrylcholinesterase (BuChE). | mdpi.com |
| Benzothiazole–isoquinoline derivatives | o-CH3 on benzothiazole ring | Increased monoamine oxidase (MAO) inhibition. | mdpi.com |
| 2-(4-aminophenyl)benzothiazoles | Fluorination | Blocks C-oxidation. | chemistryjournal.net |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. thaiscience.info This ligand-based design approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov
For benzothiazole derivatives, pharmacophore modeling has been employed to gain insights into the key structural features required for their interaction with various biological targets. thaiscience.info These models are built by analyzing a set of known active compounds and identifying common chemical features such as hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, and hydrophobic sites. thaiscience.info
In one study focused on developing potent p56lck inhibitors, a ligand-based pharmacophore model was developed for 2-amino-heteroaryl benzothiazole-6-anilides. thaiscience.info The resulting pharmacophore hypothesis provided a rational hypothetical picture of the primary chemical functionalities responsible for the observed biological activity. thaiscience.info Such models can be used to quantitatively analyze the common chemical features among a large database of structures and to guide the design of new, more potent inhibitors. thaiscience.info
The process of pharmacophore modeling typically involves creating pharmacophoric sites for all ligands in a dataset. thaiscience.info For instance, an analysis of selected benzothiazole compounds identified hydrogen-bond acceptors (A), hydrogen-bond donors (D), aromatic rings (R), and hydrophobic sites (H) as essential chemical features. thaiscience.info By understanding the spatial arrangement of these features, researchers can design new molecules that fit the pharmacophore model and are therefore more likely to be active.
Design of Hybrid Benzothiazole Molecules with Enhanced Bioactivity
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (bioactive groups) into a single molecule. nih.govmdpi.com The goal is to create a hybrid molecule with enhanced biological activity, potentially by interacting with multiple biological targets or by combining the therapeutic benefits of the individual components. nih.govmdpi.com This approach is particularly promising for complex diseases where multiple pathways are involved. mdpi.com
The benzothiazole scaffold has been successfully used as a core structure in the design of hybrid molecules. nih.gov For example, new benzothiazole hybrids have been designed as potential VEGFR-2 inhibitors for cancer therapy. nih.gov This was achieved by combining the anticancer and VEGFR-2 inhibitory activity of benzothiazole with other anticancer activity enhancers in a new molecular structure. nih.gov This approach aims to create more potent anticancer candidates that retain the key pharmacophoric features of existing inhibitors while incorporating bioisosteric alterations. nih.gov
In another example, hybrid molecules combining the anti-inflammatory and antioxidant properties of benzothiazoles with the properties of profens (a class of non-steroidal anti-inflammatory drugs) have been synthesized. mdpi.com The two pharmacophores were connected by an amide linker, which was chosen for its ability to form multiple interactions, such as hydrogen bonds, with the biological target. mdpi.com The resulting hybrid molecules were designed to offer synergistic effects, potentially improving efficacy while reducing side effects. mdpi.com
The design of hybrid molecules is a rational approach to drug discovery that leverages the known biological activities of different molecular scaffolds. By combining the benzothiazole nucleus with other bioactive moieties, researchers can develop novel therapeutic agents with improved pharmacological profiles. nih.govmdpi.com
Investigation of Molecular Mechanisms and Biological Targets in Vitro Focus
Cellular Mechanisms of Action for Benzothiazole-based Compounds
Benzothiazole (B30560) derivatives have been shown to interact with fundamental cellular processes, leading to significant physiological outcomes in experimental models. These interactions range from the modulation of the cell cycle and induction of programmed cell death to interference with critical signaling pathways in the nervous system.
Benzothiazole-based compounds have emerged as promising candidates in oncology research due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.net For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to suppress the proliferation of colorectal cancer (CRC) cells in a time- and concentration-dependent manner. frontiersin.org This compound induced apoptosis by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential, key events in the intrinsic apoptotic pathway. frontiersin.org
Further studies have demonstrated that certain imidazo-benzothiazole conjugates can cause apoptosis in colon cancer cells by modulating microRNA expression. researchgate.net In liver cancer (HepG2) cells, specific benzothiazole derivatives were found to induce G1 phase cell cycle arrest. researchgate.net Another derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), not only inhibited the proliferation of A431, A549, and H1299 cancer cells but also promoted apoptosis and arrested the cell cycle. frontiersin.org The mechanism of cell death for some benzothiazole derivatives is through apoptosis, which has been observed to be concentration-dependent in HepG2 cells. nih.govtandfonline.com A pyridine-containing benzothiazole derivative was also shown to cause cell cycle arrest at the subG1 phase, leading to apoptosis in colorectal (HCT-116), breast (MCF-7), and liver (HUH-7) cancer cell lines. tandfonline.com
The table below summarizes the in vitro anticancer activities of selected benzothiazole derivatives.
| Derivative Name | Cancer Cell Line | Observed Effect | IC50/GI50 Value |
| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer (CRC) cells | Proliferation suppression, apoptosis induction, slight S phase arrest | ~7.5 µM (48h) |
| Pyridine containing piperazine (B1678402) benzothiazole | HCT-116, MCF-7, HUH-7 | Cell cycle arrest at subG1 phase, apoptosis | 7.9 µM, 9.2 µM, 3.1 µM |
| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3, SW620, A549, HepG2 | Potent antitumor activity, apoptosis induction | 1.2 nM, 4.3 nM, 44 nM, 48 nM |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Proliferation inhibition, apoptosis, cell cycle arrest | - |
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in memory, cognition, and mood regulation. nih.gov Imbalances in glutamate neurotransmission can lead to excitotoxicity and various neurological disorders. mdpi.com Certain benzothiazole derivatives have been investigated for their potential to modulate these pathways.
One such compound, 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124), has demonstrated anticonvulsant properties that suggest an antagonistic effect on excitatory amino acid neurotransmission. nih.gov In preclinical models, PK 26124 was effective against seizures induced by L-glutamate and kainate, which are agonists of glutamate receptors. This suggests that the compound may act as an antagonist of excitatory dicarboxylic amino acids, which contributes to its anticonvulsant activity. nih.gov
Furthermore, recent studies on thiazole-carboxamide derivatives have shown their ability to modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), a subtype of ionotropic glutamate receptors. mdpi.com These compounds were found to enhance the deactivation rates of the receptors, indicating a potential neuroprotective role by acting as negative allosteric modulators of AMPAR function. mdpi.com
Enzyme Inhibition Studies of Benzothiazole Amines and Derivatives
The benzothiazole nucleus is a key component in the design of various enzyme inhibitors, targeting a range of diseases from cancer to infectious diseases and inflammation.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer therapies. nih.gov Benzothiazole derivatives have been designed and synthesized as EGFR inhibitors. researchgate.net These compounds are thought to compete with ATP for binding at the catalytic domain of EGFR-TK. nih.gov
In one study, a series of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives were synthesized and evaluated for their EGFR tyrosine kinase inhibitory activity. nih.govnih.gov One compound showed a high percentage of enzyme inhibition (70.58%). nih.gov Molecular docking studies supported the hypothesis that these compounds bind to the ATP binding site of the EGFR-TK domain. nih.govnih.gov Another study reported the synthesis of novel [4-(1H-benzothiazol-2-yl) phenyl] amides derivatives that also showed potential as EGFR inhibitors. researchgate.net
The inhibitory activity of selected benzothiazole derivatives against EGFR tyrosine kinase is presented below.
| Compound Type | EGFR-TK Inhibition (%) | Key Finding | Reference |
| Pyrimido[2,1-b]benzothiazole derivative (Compound 1) | 70.58 | Highest inhibitory activity in the series. | nih.gov |
| Pyrimido[2,1-b]benzothiazole derivative (Compound 5) | - | Combination with researchgate.netnih.govplos.orgoxadiazole moiety increased activity. | nih.gov |
| Benzothiazole derivative (Compound 4) | 35.27 | - | researchgate.net |
| Benzothiazole derivative (Compound 5) | 36.59 | Replacement of benzylidene with 2-oxoindoline showed no significant difference. | researchgate.net |
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for new antitubercular drugs. nih.govdoaj.org Benzothiazole-containing compounds have emerged as potent inhibitors of DprE1. nih.gov
Benzothiazinones (BTZ), which are structurally related to benzothiazoles, are irreversible inhibitors of DprE1. plos.orgdoaj.org Macozinone (PBTZ169), a BTZ derivative, is a notable example that has garnered significant attention. plos.orgdoaj.org Additionally, a focused library of benzothiazole amides was developed as potential noncovalent DprE1 inhibitors. nih.gov From this library, a bis-benzothiazole amide emerged as a hit molecule with promising antitubercular activity, demonstrating minimum inhibitory concentration (MIC) values of 0.45 µg/mL against the H37Ra strain of M. tuberculosis. nih.gov Hybrid molecules combining benzothiazole and pyrimidine (B1678525) moieties have also been developed and shown to be highly selective against DprE1. nih.gov
Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is inducible during inflammation. dergipark.org.tr Benzothiazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of these enzymes. nih.govpreprints.org
A series of benzothiazoles derived from anacardic acid was evaluated, with one compound showing 470-fold selectivity for COX-2 over COX-1. nih.gov In another study, a series of thiadiazole-benzothiazole hybrids were tested for their COX inhibitory profiles. dergipark.org.tr One compound in this series was identified as the most potent and selective inhibitor of COX-1, with an inhibition of 51.36% at a 100 µM concentration. dergipark.org.tr Molecular docking studies suggested that this selectivity was due to hydrogen bond formation with key residues in the COX-1 active site. dergipark.org.tr
The table below shows the COX inhibitory activity of selected benzothiazole hybrids.
| Compound | COX-1 Inhibition (%) (at 100 µM) | COX-2 Inhibition (%) (at 100 µM) | Selectivity |
| Compound 7 | 51.36 ± 3.32 | 11.05 ± 1.69 | Selective for COX-1 |
| Compound 1 | 25.50 ± 3.54 | 22.47 ± 2.67 | Non-selective |
| Compound 2 | 7.58 ± 1.16 | - | Selective for COX-1 |
| Compound 4 | - | 10.85 ± 2.05 | Selective for COX-2 |
| Compound 9 | - | 8.82 ± 1.42 | Selective for COX-2 |
α-Chymotrypsin Enzyme Inhibition
A thorough review of scientific literature did not yield specific data concerning the in vitro inhibitory activity of Benzothiazol-2-yl-butyl-amine against the α-Chymotrypsin enzyme. While other heterocyclic compounds, such as certain benzimidazole (B57391) derivatives, have been studied as inhibitors of this serine protease, research focusing solely on this compound is not available in the reviewed sources.
Lipooxygenase Inhibition
Specific studies detailing the in vitro inhibition of the lipooxygenase (LOX) enzyme by this compound are not present in the available scientific literature. Research has been conducted on other benzothiazole-based molecules, such as benzothiazole-based thiazolidinones, for their potential as LOX inhibitors; however, data for the title compound is absent.
Modulation of Viral Proteases (e.g., TMPRSS2)
An extensive search of scientific databases did not uncover any in vitro studies evaluating the ability of this compound to modulate the activity of viral proteases such as the Transmembrane Serine Protease 2 (TMPRSS2). The benzothiazole scaffold is present in some complex peptidomimetic inhibitors designed to target viral proteases, but no direct experimental data exists for the simpler N-butyl-substituted 2-aminobenzothiazole (B30445).
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Fluorescent Benzothiazoles
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented photophysical process in certain benzothiazole derivatives, particularly in 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its analogues. This process is responsible for their characteristic large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, making them valuable as fluorescent probes.
Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring within the molecule. This transfer leads to the formation of a transient keto-tautomer from the initial enol-form. The keto form is energetically favored in the first excited state (S1) and is responsible for the fluorescence emission. The molecule then returns to the enol ground state (S0) non-radiatively, completing the cycle. This process is typically ultrafast, occurring on the femtosecond timescale.
The efficiency and spectral characteristics of the ESIPT process are sensitive to the molecular structure and the surrounding environment. For instance, the position of substituents on the benzothiazole ring can modulate the strength of the intramolecular hydrogen bond, which in turn affects the ESIPT activity. Studies using density-functional theory (DFT) have shown that strengthening the intramolecular hydrogen bond in the S1 state facilitates the ESIPT process.
Below is a table summarizing key photophysical properties of a typical ESIPT-exhibiting benzothiazole, 2-(2'-hydroxyphenyl)benzothiazole (HBT), in different environments.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | Cyclohexane | ~335 | ~530 | >10,000 |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | Ethanol (B145695) | ~336 | ~535 | >10,000 |
The large Stokes shift is a key feature of ESIPT fluorophores, minimizing self-absorption and enhancing detection sensitivity in fluorescence applications. The study of ESIPT in benzothiazole derivatives provides a theoretical foundation for the design of advanced fluorescent materials and sensors.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Benzothiazol-2-yl-butyl-amine Systems
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. scirp.orgresearchgate.net It has proven to be an effective tool for calculating the characteristics of organic and inorganic compounds with reliable results at a reasonable computational cost. scirp.org For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) or similar basis set, are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. scirp.orgscirp.org
Once the geometry is optimized, the electronic properties can be analyzed, primarily through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the system, as shown in the table below.
Table 1: Global Reactivity Descriptors Derived from DFT Calculations for a Representative Benzothiazole System. Data is representative of findings for related benzothiazole derivatives. scirp.orgmdpi.com
| Parameter | Symbol | Formula | Significance | Representative Value (eV) |
| HOMO Energy | EHOMO | - | Electron donating ability | -6.5 |
| LUMO Energy | ELUMO | - | Electron accepting ability | -1.9 |
| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity and Stability | 4.6 |
| Ionization Potential | I | -EHOMO | Energy to remove an electron | 6.5 |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron | 1.9 |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution | 2.3 |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity | 0.43 |
| Electronegativity | χ | (I + A) / 2 | Power to attract electrons | 4.2 |
| Electrophilicity Index | ω | μ2 / (2η) | Propensity to accept electrons | 3.8 |
| Please note: The values in this table are illustrative and based on published data for structurally similar benzothiazole derivatives. The exact values for this compound would require specific calculation. |
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. scirp.org It provides a detailed picture of the bonding and antibonding orbitals and quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) orbital to an empty (acceptor) orbital. scirp.org
For benzothiazole systems, NBO analysis reveals significant stabilizing interactions. scirp.orgscirp.org Key interactions often involve the delocalization of lone pair (LP) electrons from nitrogen and sulfur atoms into the antibonding orbitals (π) of the aromatic ring. For example, a major stabilizing interaction observed in 2-aminobenzothiazole (B30445) is the delocalization from the lone pair of the amino nitrogen to the π orbitals of the benzothiazole core. scirp.org These LP → π* interactions contribute significantly more to molecular stability than σ → σ* or π → π* interactions, indicating that polar covalent bond interactions are dominant. scirp.org This analysis helps in understanding the electronic landscape that governs the molecule's structure and reactivity.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for predicting binding affinity and understanding the mechanism of action.
Docking simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein's active site. A more negative score typically indicates a stronger, more favorable binding interaction.
In a study on a closely related compound, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, which shares the N-benzothiazolyl-butanamide substructure, molecular docking was performed against the 3-TOP protein, an alpha-glucosidase enzyme target relevant in antidiabetic research. mdpi.comresearchgate.netresearchgate.net The simulation revealed a high binding affinity with a docking score of -8.4 kcal/mol, suggesting that the compound could be a potent inhibitor of this enzyme. mdpi.comresearchgate.netresearchgate.net Such studies indicate that the this compound scaffold is capable of forming stable complexes with biological targets.
Beyond predicting binding energy, docking analysis provides a detailed three-dimensional model of the ligand-protein complex, identifying the specific amino acid residues that form key interactions within the active site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-alkyl interactions.
For the aforementioned N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, the benzothiazole unit itself was found to be crucial for binding. mdpi.comresearchgate.net It established a pi-alkyl interaction with Proline 1159 and a hydrogen bond via its sulfur atom with Lysine 1460. mdpi.comresearchgate.net The docking results for this related molecule highlight the types of interactions that this compound could potentially form.
Table 2: Predicted Interactions of a Structurally Similar Benzothiazole Derivative with the 3-TOP Protein Active Site. Based on docking studies of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. mdpi.comresearchgate.netresearchgate.net
| Interacting Ligand Moiety | Protein Residue | Type of Interaction |
| Benzothiazole Ring | Proline 1159 | Pi-Alkyl |
| Thiazole (B1198619) Sulfur | Lysine 1460 | Hydrogen Bond |
| Benzothiazole Ring | Aspartate 1157 | Favorable Interaction |
| Benzoxazole Unit | Tryptophan 1418 | Pi-Pi Interaction |
| Benzoxazole Unit | Tryptophan 1523 | Pi-Pi Interaction |
Analysis of Topological Properties and Intermolecular Interaction Energies
The Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM, is a powerful theoretical model used to analyze the electron density topology of a molecular system. This analysis can characterize the nature of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces.
The AIM theory defines a bond critical point (BCP) as a point along the bond path between two atoms where the electron density (ρ) is at a minimum. The properties at this BCP, including the electron density itself and its Laplacian (∇²ρ), provide quantitative information about the interaction. A positive Laplacian (∇²ρ > 0) is characteristic of "closed-shell" interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, while a negative Laplacian (∇²ρ < 0) indicates "shared-shell" covalent interactions.
In computational studies of benzothiazole analogues, AIM analysis is used to investigate both intramolecular and intermolecular hydrogen bonds. researchgate.net For example, in 2-(2-hydroxyphenyl)benzothiazole, AIM is used to characterize the strong intramolecular hydrogen bond between the hydroxyl proton and the thiazole nitrogen. researchgate.net The analysis of the molecular graph can also reveal ring critical points (RCPs), which are indicative of the stability of the ring structures within the molecule. By calculating the energy of these non-covalent interactions, a deeper understanding of the forces that dictate molecular conformation and crystal packing is achieved. researchgate.net
Prediction of Molecular Properties and Drug-Likeness Attributes
Computational methods are instrumental in the early stages of drug discovery for predicting the molecular properties and drug-likeness of novel compounds. For benzothiazole derivatives, including structures akin to this compound, these predictions help to assess their potential as therapeutic agents. The "drug-likeness" of a molecule is a qualitative concept that evaluates its similarity to known drugs based on various structural and physicochemical properties.
A key tool in this assessment is Lipinski's Rule of Five (Ro5), which predicts poor oral absorption or permeation if a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov Theoretical studies on benzothiazole derivatives often involve the calculation of these and other properties such as molar refractivity, polar surface area (PSA), and logS (aqueous solubility). nih.govscirp.org
Table 1: Predicted Molecular Properties and Drug-Likeness Parameters for a Representative Benzothiazole Amine
| Property | Predicted Value | Significance in Drug-Likeness |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for good absorption. |
| logP | < 5 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Contributes to good oral bioavailability. |
| Hydrogen Bond Acceptors | ≤ 10 | Important for solubility and binding. |
| Polar Surface Area (PSA) | < 140 Ų | Influences drug transport properties and permeation. |
| Drug-Likeness Score | Positive Value | Indicates a favorable comparison to known drugs. |
Note: The values in this table are representative for a compound of this class and are based on general findings for benzothiazole derivatives. Actual values for this compound would require specific computational analysis.
Theoretical Insight into Isomerization and Proton Transfer Reactions
Theoretical and computational chemistry provides profound insights into the dynamic behaviors of molecules, such as isomerization and proton transfer reactions, which are fundamental to their chemical reactivity and biological activity. For benzothiazole derivatives, these investigations often focus on tautomerism and excited-state intramolecular proton transfer (ESIPT).
Isomerization and Tautomerism:
Tautomerism, the interconversion of structural isomers, is a key area of investigation for benzothiazole derivatives. Theoretical studies, often employing Density Functional Theory (DFT), have explored various tautomeric equilibria, such as amine-imine and thiol-thione forms. ccsenet.orgacs.org For 2-aminobenzothiazoles, the potential for amine-imine tautomerism is a significant consideration, as the equilibrium between these forms can be influenced by the electronic nature of substituents and the surrounding solvent environment. pku.edu.cn
Computational studies have shown that for some benzothiazole derivatives, one tautomer is significantly more stable than the other. For example, in studies of 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, DFT calculations revealed the hydrazone tautomer to be more stable than the azo tautomer. researchgate.net Similarly, for mercaptobenzothiazole derivatives, the thione tautomer is predicted to be more stable than the thiol form. ccsenet.org These theoretical predictions are crucial for understanding the likely structure and reactivity of these compounds under different conditions.
Proton Transfer Reactions:
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that has been extensively studied in benzothiazole derivatives, particularly those with a hydroxyl or amino group at the 2-position of a phenyl substituent. nih.govacs.orgacs.org Upon photoexcitation, an intramolecularly hydrogen-bonded proton can be rapidly transferred from a donor group (like -NH2) to the nitrogen atom of the benzothiazole ring. nih.govmdpi.com
Theoretical calculations are vital for elucidating the mechanism of ESIPT. They can model the potential energy surfaces of the ground and excited states, helping to understand the energetics and barriers of the proton transfer process. acs.org Studies on 2-(2'-aminophenyl)benzothiazole and its derivatives indicate that after the ultrafast ESIPT, subsequent rotational isomerization can occur. nih.gov Computational models suggest that the solvent polarity plays a significant role, with nonpolar solvents often facilitating ESIPT, while polar solvents can impede it. acs.orgacs.org
Table 2: Summary of Theoretical Investigations on Isomerization and Proton Transfer in Benzothiazole Derivatives
| Phenomenon | Key Findings from Theoretical Studies | Investigated Derivatives | References |
| Amine-Imine Tautomerism | The equilibrium can be influenced by substituents and solvent. DFT calculations help determine the relative stability of tautomers. | 2-Aminobenzothiazole derivatives | acs.orgpku.edu.cn |
| Azo-Hydrazone Tautomerism | DFT calculations showed the hydrazone form to be more stable. | 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole | researchgate.net |
| Thiol-Thione Tautomerism | The thione tautomer is predicted to be the more stable form. | Mercaptobenzothiazole derivatives | ccsenet.org |
| Excited-State Intramolecular Proton Transfer (ESIPT) | An ultrafast process followed by potential rotational isomerization. Solvent polarity significantly affects the process. | 2-(2'-Aminophenyl)benzothiazole, 2-(2′-Hydroxyphenyl)benzothiazole | nih.govacs.orgacs.org |
These theoretical investigations are not merely academic exercises; they provide a molecular-level understanding that can guide the design of new benzothiazole derivatives with specific desired properties, such as enhanced fluorescence for imaging applications or specific tautomeric forms for improved biological activity.
In Vitro Biological Activity Spectrum of Benzothiazol 2 Yl Butyl Amine and Its Derivatives
Antiproliferative and Antitumor Activity (In Vitro)
Benzothiazole (B30560) derivatives have been extensively investigated for their potential as anticancer agents. The nature and position of substituents on the benzothiazole ring system play a crucial role in their cytotoxic activity against various cancer cell lines. researchgate.net
Screening against Human Cancer Cell Lines (e.g., Breast, Lung, Colon, Liver, Gastric, Ovarian, Melanoma)
A variety of benzothiazole derivatives have demonstrated significant in vitro antiproliferative activity across a wide spectrum of human cancer cell lines.
Substituted 2-(4-aminophenyl)benzothiazoles have been evaluated for their effects on ovarian, breast, renal, and colon carcinoma cell lines. arkat-usa.org For instance, 2-(4-amino-3-methylphenyl)benzothiazole and the fluoro analogue, 5F 203, have shown potent antitumor activity. arkat-usa.org Specifically, 2-(4-aminophenyl) benzothiazole has shown cytotoxic activity against MCF-7 breast carcinoma cells. researchgate.net
In a study involving a series of newly synthesized benzothiazole derivatives, compounds with a piperazino-arylsulfonamide or arylthiol structure were tested against a large panel of human tumor-derived cell lines. Several analogues exhibited activity against both haematological and solid tumors. researchgate.net For example, a dichlorophenyl containing chlorobenzothiazole showed potent activity against nine different cancer cell lines, with a particularly low GI50 value against non-small cell lung cancer (HOP-92). nih.gov
Fluorinated 2-aryl benzothiazole derivatives have also been synthesized and tested against breast cancer cell lines like MDA-MB-468 and MCF-7, with some compounds showing high potency. nih.gov Furthermore, benzothiazole derivatives have been investigated for their effects on pancreatic cancer and paraganglioma cell lines, where they induced a marked reduction in cell viability at low micromolar concentrations. nih.gov
Recent research has also explored the dual anticancer and anti-inflammatory potential of novel benzothiazole derivatives. One such compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (compound B7), significantly inhibited the proliferation of A431 (skin carcinoma), A549 (lung carcinoma), and H1299 (lung carcinoma) cancer cells. nih.gov Other studies have synthesized benzothiazole-piperazine derivatives and found them to be active against HUH-7 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines. bilkent.edu.tr The investigation into 2-substituted benzothiazoles has also shown their efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov
Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (e.g., IC50, GI50) |
|---|---|---|
| 2-(4-aminophenyl) benzothiazole | MCF-7 (Breast Carcinoma) | Cytotoxic activity observed. researchgate.net |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | GI50 = 7.18 × 10⁻⁸ M. nih.gov |
| Fluorinated 2-aryl benzothiazoles (compounds 1 & 2) | MCF-7 (Human breast adenocarcinoma) | GI50 values of 0.57 µM and 0.4 µM. nih.gov |
| Phenylacetamide derivatives of benzothiazole | Paraganglioma and Pancreatic cancer cells | Marked reduction in cell viability at low micromolar concentrations. nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Skin), A549 (Lung), H1299 (Lung) | Significant inhibition of proliferation. nih.gov |
| Aroyl substituted benzothiazole-piperazine derivatives (1h & 1j) | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Active against these cell lines, cause apoptosis by cell cycle arrest at subG1 phase. bilkent.edu.tr |
| 2-substituted benzothiazoles | MCF-7 and MDA-MB-231 (Breast) | Significantly inhibited breast cancer cell growth. nih.gov |
Analysis of Dose-Response Relationships in Cellular Assays
The antiproliferative effects of benzothiazole derivatives are typically dose-dependent. Cellular assays are crucial for determining the concentration at which these compounds exhibit their cytotoxic effects, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
For a series of benzothiazole bearing piperazino-arylsulfonamides and arylthiol analogues, the most potent compounds showed activity with CC50 values ranging from 8 to 24 µM. arkat-usa.orgresearchgate.net One specific analogue was found to be selective and not cytotoxic to normal human tissues. arkat-usa.orgresearchgate.net
In another study, some benzothiazole-2-thiol derivatives exhibited IC50 values ranging from 1.1 µM to 8.8 µM against various human cancer cell lines. nih.gov The dose-response relationship of benzothiazole-piperazine derivatives was investigated using the sulphorhodamine B assay, confirming their activity against several cancer cell lines based on their GI50 values. bilkent.edu.tr
The compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) was identified as a potent derivative through a series of bioactivity assessments which included evaluating its effect at different concentrations to establish a dose-response relationship. nih.gov Similarly, the anti-Candida activity of various benzothiazole derivatives was determined with IC50 values in the range of 10⁻⁵ M to 10⁻⁴ M. nih.gov
Antimicrobial Activity (In Vitro)
The benzothiazole nucleus is a key component in various compounds exhibiting antimicrobial properties. scholarsresearchlibrary.com
Evaluation against Gram-Positive and Gram-Negative Bacteria
Benzothiazole derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases were synthesized and screened for their antibacterial effects. Some of these compounds showed significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net
In another study, novel benzothiazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds showing high potency against E. coli and moderate activity against S. aureus and B. subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 200 µg/mL. nih.gov
Derivatives of benzothiazole bearing an amide moiety have also been designed and tested. One such compound displayed broad-spectrum antimicrobial activity with MIC values ranging from 3.91 to 62.5 µg/ml against various bacterial strains. rsc.org Furthermore, benzothiazole clubbed isatin (B1672199) derivatives showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones, with one compound exhibiting excellent activity against E. coli and P. aeruginosa. nih.gov
Table 2: In Vitro Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Activity (e.g., MIC) |
|---|---|---|
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases | Gram-positive and Gram-negative bacteria | Compounds 23 and 24 showed maximum activity. researchgate.net |
| Novel benzothiazole derivatives | S. aureus, B. subtilis, E. coli | MIC values ranged from 25 to 200 µg/mL. nih.gov |
| Benzothiazole derivative with amide moiety (A07) | S. aureus, E. coli, S. typhi, K. pneumoniae | MIC values of 15.6, 7.81, 15.6, and 3.91 µg/ml, respectively. rsc.org |
| Benzothiazole clubbed isatin derivative (41c) | E. coli, P. aeruginosa | MIC = 3.1 µg/ml and 6.2 µg/ml, respectively. nih.gov |
| Dichloropyrazole-based benzothiazole analogue (104) | Gram-positive and Gram-negative strains | MIC = 0.0156–0.25 µg/mL and 1–4 µg/ml, respectively. nih.gov |
Assessment of Antifungal Activity against Yeast and Fungal Strains
Benzothiazole derivatives have also been evaluated for their antifungal properties against various yeast and fungal pathogens.
A study on 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases showed that one compound exhibited good antifungal activity. researchgate.net In another investigation, the antifungal activity of different benzothiazole compounds was evaluated against Candida albicans and Aspergillus niger. Some compounds exhibited moderate inhibitory effects on fungal growth. nih.gov
Novel benzothiazole derivatives have been designed to have a broad antifungal spectrum. One particular compound showed good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes, with its activity against Cryptococcus neoformans and Candida glabrata being higher than that of fluconazole. rsc.org
The anti-Candida activity of several benzothiazole derivatives has been studied in detail. Some compounds exhibited good activity against the yeast form of C. albicans and were also inhibitory against other Candida strains with IC50 values in the order of 10⁻⁵ M. nih.gov Additionally, C-6 methyl-substituted benzothiazole derivatives have been synthesized and screened for their antifungal activity against C. albicans, with some showing potent activity. scitechjournals.com
Table 3: In Vitro Antifungal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Fungal Strain(s) | Observed Activity (e.g., MIC, IC50) |
|---|---|---|
| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine derivative (22) | Fungal strains | Good antifungal activity. researchgate.net |
| Novel benzothiazole derivatives (3, 4, 10, 12) | Candida albicans, Aspergillus niger | Moderate inhibitory effects. nih.gov |
| Novel benzothiazole derivative (6m) | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole. rsc.org |
| 6-amino-2-n-pentylthiobenzothiazole (I) and benzylester of (6-amino-2-benzothiazolylthio)acetic acid (II) | Candida strains | IC50 values of the order of 10⁻⁵ M. nih.gov |
| C-6 methyl-substituted benzothiazole derivatives (D-02, D-08) | Candida albicans | Potent antifungal activity. scitechjournals.com |
Antitubercular Activity (In Vitro)
Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. rsc.orgnih.gov Their activity is often evaluated against the Mycobacterium tuberculosis H37Rv strain.
Several studies have focused on the synthesis of benzothiazole derivatives and their evaluation as anti-tubercular agents. It has been observed that compounds with electron-withdrawing groups like nitro and bromo at the 6th position of the benzothiazole nucleus, and chloro or fluoro substitutions on an attached aromatic amine, exhibit higher antitubercular activity. ejbps.com
The hybridization of benzothiazole with other heterocyclic moieties, such as pyrimidine (B1678525), has led to the development of potent anti-tubercular agents. nih.gov Some of these hybrid molecules have shown high activity against drug-sensitive strains of Mycobacterium tuberculosis, with MIC values as low as 0.24–0.98 µg/mL. nih.gov Furthermore, guanidinyl benzothiazole derivatives have been synthesized and shown to be appreciably active, with many compounds having MIC values lower than standard drugs. Some of these derivatives exhibited MIC values as low as 1.6 µg/mL. benthamdirect.com
The mechanism of action for some of these derivatives is thought to involve the inhibition of key mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov
Table 4: In Vitro Antitubercular Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Mycobacterium tuberculosis Strain(s) | Observed Activity (e.g., MIC) |
|---|---|---|
| 6-nitro/bromo and 3-chloro/fluoro substituted benzothiazole derivatives | H37Rv Strain | Higher anti-tubercular activity compared to other synthesized compounds. ejbps.com |
| Benzothiazole–pyrimidine hybrids (5c, 5b, 12, and 15) | Drug-sensitive strain (ATCC 25177) | MIC = 0.24–0.98 µg/mL. nih.gov |
| Guanidinyl benzothiazole derivatives | M. tuberculosis | Some compounds have MIC at 1.6 µg/mL. benthamdirect.com |
| Benzothiazolylpyrimidine-5-carboxamide analogues (7a, 7g) | Mtb H37Rv ATCC 27294 | MIC = 0.08 µM. nih.gov |
Antileishmanial Activity (In Vitro)
Derivatives of benzothiazole have been investigated for their potential to treat leishmaniasis, a parasitic disease caused by Leishmania protozoa. In one study, a series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their in vitro antileishmanial activity. nih.gov Two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one , demonstrated selective activity, particularly a specific toxicity towards the amastigote stage of the parasite. nih.gov The research suggested that adding a benzothiazole group to an amino-9-(10H)-acridinone structure could enhance its antileishmanial properties. nih.gov
Another study screened a series of 22 benzothiazole derivatives, synthesized from 2-aminothiophenol (B119425), for their in vitro activity against Leishmania. iaea.org The compounds displayed a range of activities, with IC50 values (the concentration required to inhibit 50% of parasite growth) varying from 18.32 to 81.89 µM. iaea.org The most active compounds identified in this series were found to be significantly more potent than many others in the same class, although still less potent than the standard drug, Pentamidine. iaea.org
Table 2: In Vitro Antileishmanial Activity of Selected Benzothiazole Derivatives
| Compound | IC50 (µM) | Standard Drug (IC50) | Reference |
| Compound 2 | 18.32 ± 0.18 | Pentamidine (5.09 ± 0.04 µM) | iaea.org |
| Compound 5 | 19.72 ± 0.32 | Pentamidine (5.09 ± 0.04 µM) | iaea.org |
| Compound 3 | 21.87 ± 0.43 | Pentamidine (5.09 ± 0.04 µM) | iaea.org |
| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Active (amastigote-specific) | - | nih.gov |
| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Active (amastigote-specific) | - | nih.gov |
Anthelmintic Activity (In Vitro)
The anthelmintic potential of benzothiazole derivatives has been demonstrated in several in vitro studies. A series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their activity against earthworms, using mebendazole (B1676124) as a standard reference. researchgate.net The study showed that several of the synthesized compounds exhibited noteworthy anthelmintic activity. researchgate.net
Furthermore, a review of 2-mercaptobenzothiazole (B37678) derivatives highlights their promise as anthelmintic agents. nih.gov Specifically, 2-alkylthio-5/6-isothiocyanobenzothiazoles were found to be effective against various helminths in different animal models, including Hymenolepsis nana and Nematospiroides dubius in mice. nih.gov
Table 3: In Vitro Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles
| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) | Standard (Mebendazole) | Reference |
| 2-amino-6-chlorobenzothiazole | 200 mg/10 ml | Data not specified | Data not specified | Active | researchgate.net |
| 2-amino-6-methylbenzothiazole | 200 mg/10 ml | Data not specified | Data not specified | Active | researchgate.net |
| 2-amino-6-nitrobenzothiazole | 200 mg/10 ml | Data not specified | Data not specified | Active | researchgate.net |
Note: Specific time-to-paralysis/death values for individual compounds were not detailed in the abstract, but their activity was confirmed relative to the standard. researchgate.net
Anti-inflammatory and Analgesic Potential (In Vitro Models)
Benzothiazole derivatives, particularly those based on the benzo[d]thiazol-2-amine and 2(3H)-benzothiazolinone scaffolds, have been extensively studied for their anti-inflammatory and analgesic properties. researchgate.net A key mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netpreprints.org
In one study, a series of N-(1,3-Benzothiazol-2-yl)propenamide derivatives were synthesized and evaluated. preprints.org Structural analysis revealed that substitutions at the para position of a benzenesulphonamide moiety enhanced both anti-inflammatory and analgesic activities. preprints.org Molecular docking studies confirmed that these compounds could bind effectively within the active sites of COX-1 and COX-2 enzymes. researchgate.netpreprints.org
Another series of 4-(2-Oxobenzothiazolin-3-yl)butylamine derivatives were synthesized and tested. The compounds exhibiting the highest anti-inflammatory activity in the carrageenan-induced hind paw edema model also showed the strongest analgesic effects, indicating a good correlation between these two activities. For example, compound 6c from this series was identified as having the most potent analgesic and anti-inflammatory effects among the synthesized compounds.
Table 4: In Vitro Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives
| Compound/Derivative Class | Assay/Target | Activity | Reference |
| Compound G10 | COX-1 / COX-2 Inhibition | Significant inhibitory action | researchgate.net |
| Compound G11 | COX-1 / COX-2 Inhibition | Significant inhibitory action | researchgate.net |
| Compound 6b (4-(2-Oxobenzothiazolin-3-yl)butylamine deriv.) | Carrageenan-induced edema | High anti-inflammatory activity | |
| Compound 6c (4-(2-Oxobenzothiazolin-3-yl)butylamine deriv.) | Carrageenan-induced edema | Highest anti-inflammatory activity | |
| N-(1,3-Benzothiazol-2-yl)-...propenamide | COX Enzyme Binding | High binding energy | preprints.org |
Antiviral Activity (In Vitro)
The antiviral properties of benzothiazole-containing structures have been explored against a range of viruses. Research has shown that condensed heterocyclic systems, such as pyrimido benzothiazoles and benzothiazolo quinazolines, can exert antiviral activity. arkat-usa.org
A series of novel benzothiazole derivatives were synthesized alongside 1,3,4-oxadiazole-2-thiones and tested for their in vitro antitumor and antiviral activities. nih.gov Among these, benzothiazole derivatives 6d and 6e demonstrated potent effects against leukemia cell lines. nih.gov While the primary focus was on antitumor effects, the study also included a broad antiviral screen.
In a separate investigation focused on benzotriazole (B28993) derivatives, which are structurally related to benzothiazoles, several compounds showed selective and potent activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. nih.gov Compound 18e from this study was found to protect cells from viral infection by interfering with the early stages of the viral life cycle, likely by hindering viral attachment. nih.gov
Table 5: In Vitro Antiviral Activity of Selected Benzothiazole and Related Derivatives
| Compound | Virus Target | Activity (EC50) | Cytotoxicity (CC50) | Reference |
| 6d (benzothiazole deriv.) | CCRF-CEM (Leukemia) | 12 µM | - | nih.gov |
| 6e (benzothiazole deriv.) | CCRF-CEM (Leukemia) | 8 µM | - | nih.gov |
| 18e (benzotriazole deriv.) | Coxsackievirus B5 | Active | - | nih.gov |
| 41a (benzotriazole deriv.) | Coxsackievirus B5 | 18.5 µM | >100 µM | nih.gov |
| 43a (benzotriazole deriv.) | Coxsackievirus B5 | 9 µM | >100 µM | nih.gov |
Biosensing and Detection Applications for Benzothiazole Derivatives
The unique photophysical properties of the benzothiazole ring system make its derivatives highly suitable for applications in biosensing and chemical detection. tezu.ernet.in These molecules are often used as fluorescent probes due to their high quantum yields, excellent photostability, and the ability to be easily functionalized. tezu.ernet.inmdpi.com
Benzothiazole-based fluorescent probes have been developed for the selective detection of various ions. tezu.ernet.in For instance, certain derivatives can act as chemosensors for cyanide ions, where the nucleophilic addition of cyanide to the molecule "turns off" its fluorescence, allowing for quantitative detection. mdpi.com The limit of detection (LOD) for some of these cyanide sensors is in the sub-micromolar range (e.g., 0.29 µM). mdpi.com Other probes have been designed for sensing fluoride (B91410) ions in aqueous media, which is crucial for monitoring drinking water quality. tezu.ernet.in
In addition to ion detection, 2-arylbenzothiazole derivatives have been prepared as fluorogenic substrates for detecting specific enzymes in clinically important bacteria. nih.gov These substrates are hydrolyzed by bacterial enzymes such as aminopeptidases, esterases, or phosphatases, leading to the growth of intensely fluorescent bacterial colonies. nih.gov This allows for the rapid and specific detection of bacteria like Pseudomonas aeruginosa or coliforms such as Escherichia coli. nih.gov Furthermore, the biocompatibility and low toxicity of many benzothiazole derivatives make them suitable for live-cell imaging applications. tezu.ernet.inmdpi.com
Table 6: Applications of Benzothiazole Derivatives in Sensing and Detection
| Derivative Type | Application | Target Analyte/Enzyme | Key Feature | Reference |
| Quinolone–benzothiazole hybrids | Fluorescent Chemosensor | Cyanide ions (CN⁻) | LOD as low as 0.29 µM | mdpi.com |
| Amine/Amide Benzothiazoles | Fluorescent Probe | Fluoride ions (F⁻) | High selectivity and sensitivity | tezu.ernet.in |
| 2-Arylbenzothiazoles | Fluorogenic Substrate | Bacterial Enzymes (e.g., L-alanine aminopeptidase, β-galactosidase) | Generates fluorescent bacterial colonies upon hydrolysis | nih.gov |
| BODIPY-substituted Benzothiazoles | Fluorescent Dye | Cellular Imaging | Efficiently stains cell membranes for microscopy | mdpi.com |
| Polybenzothiadiazole (PBDT) | Biosensor Matrix | Glucose (via Glucose Oxidase) | Immobilization matrix on electrodes for enzymatic biosensors | researchgate.net |
Patent Landscape and Translational Research Implications
Analysis of Patent Filings for Benzothiazole-2-yl-butyl-amine and Relevant Derivatives
A direct and exclusive patent landscape for the specific compound Benzothiazol-2-yl-butyl-amine (CAS 24622-31-9) is not extensively documented in publicly accessible patent databases. However, the broader class of 2-aminobenzothiazole (B30445) derivatives, to which it belongs, is the subject of numerous patents. These patents typically claim a wide range of substituted benzothiazoles, often including variations at the 2-position with different alkyl and aryl groups.
A review of patent literature from 2015 to 2020 highlights the sustained interest in benzothiazole (B30560) derivatives for a variety of pharmacological activities. google.comnih.gov The inventions are often categorized based on their intended therapeutic targets, which include metabolic diseases, cancer, inflammation, neurodegeneration, and infectious diseases. nih.gov
The patent filings reveal a strategic focus on modifying the benzothiazole core to optimize pharmacological properties. For instance, a patent for substituted benzothiazoles describes their inhibitory activity against casein kinase 1 (CK-1), suggesting their potential in treating diseases related to circadian rhythm, inflammation, and neurodegeneration. While not specifically naming the butyl-amine derivative, the claims often encompass a broad range of N-substituted 2-aminobenzothiazoles.
Another area of significant patent activity involves the development of 2-aminobenzothiazole derivatives as inhibitors of protein kinases, which are crucial in signaling pathways related to cell proliferation and survival. These patents underscore the potential of this class of compounds in oncology.
The following interactive data table provides a representative overview of patent filings for benzothiazole derivatives, highlighting the diversity of applications and the chemical space being explored.
Interactive Data Table: Representative Patent Filings for Benzothiazole Derivatives
| Patent/Application Number | Title | Assignee/Inventors | Key Therapeutic Area(s) Mentioned |
| US20150352082A1 | Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases | Not specified | Inflammatory, autoimmune, psychiatric, neurodegenerative, neurological, ophthalmic diseases |
| WO2017025980A2 | Novel benzothiazole derivatives with enhanced biological activity | Not specified | Antibacterial, antifungal, anticancer google.com |
| US7091227B2 | Benzothiazole derivatives | Bristol-Myers Squibb Company | Hyperproliferative diseases, cancer, angiogenesis |
| CN103006645A | Application of 2-aminobenzothiazole derivatives as DHODH (dihydroorotate dehydrogenase) inhibitor | Not specified | Tumors, inflammatory reactions, autoimmune diseases |
| US20040180931A1 | Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof | Not specified | Photodynamic therapy for tumors google.com |
Emerging Therapeutic Applications Identified in Patent Literature
The patent literature for 2-aminobenzothiazole derivatives points towards a number of promising therapeutic avenues. These applications often stem from the ability of these compounds to modulate the activity of specific enzymes or receptors.
Anticancer Activity: A significant portion of patents focus on the application of benzothiazole derivatives in oncology. nih.gov These compounds have been investigated as inhibitors of various kinases involved in cancer progression. For example, derivatives have been designed as potent inhibitors of p56(lck), a tyrosine kinase crucial for T-cell signaling, suggesting their potential in treating T-cell malignancies. Current time information in Bangalore, IN. Furthermore, some 2-aminobenzothiazole derivatives have shown efficacy as inhibitors of colony-stimulating factor 1 receptor (CSF1R), which plays a role in tumor-associated macrophages, and as inhibitors of PI3K, a key enzyme in cell growth and survival pathways. chemnet.com
Neurodegenerative and Inflammatory Diseases: The patent for CK-1 inhibitors highlights the potential of substituted benzothiazoles in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as inflammatory conditions. The modulation of CK-1 is implicated in the regulation of circadian rhythms and inflammatory responses.
Infectious Diseases: The inherent antimicrobial properties of the benzothiazole scaffold are also a recurring theme in patent literature. Patents describe the synthesis of novel benzothiazole derivatives with antibacterial and antifungal activities. google.com For instance, certain 6-substituted 2-aminobenzothiazole derivatives have demonstrated notable in vitro activity against various Candida species. nih.gov
Photodynamic Therapy: An interesting application described in the patent literature is the use of 2-(4-aminophenyl) benzothiazole derivatives as photosensitizing agents in photodynamic therapy for cancer. google.com These compounds can be activated by light to produce reactive oxygen species that selectively kill tumor cells. google.com
Future Directions in Drug Discovery and Development of Benzothiazole Amines
The extensive patenting of benzothiazole derivatives underscores their standing as a "privileged scaffold" in medicinal chemistry. The future of drug discovery in this area is likely to be shaped by several key trends.
Target Specificity and Selectivity: A major focus for future research will be the design of derivatives with high specificity and selectivity for their intended biological targets. This will be crucial for minimizing off-target effects and improving the therapeutic index of potential drug candidates. The development of compounds with selectivity for specific kinase isoforms or receptor subtypes is an active area of investigation.
Exploration of New Therapeutic Areas: While oncology and infectious diseases have been major areas of focus, the patent literature suggests that the therapeutic potential of benzothiazole amines is far from exhausted. Future research will likely explore their utility in other disease areas, such as metabolic disorders, cardiovascular diseases, and rare genetic conditions. The ability to fine-tune the physicochemical properties of the benzothiazole scaffold through substitution allows for the generation of diverse chemical libraries for screening against a wide range of biological targets.
Combination Therapies: The development of benzothiazole amine derivatives as part of combination therapies is another promising direction. Their mechanisms of action, such as kinase inhibition or induction of apoptosis, could be synergistic with existing anticancer agents or immunotherapies.
Advanced Drug Delivery Systems: To enhance the efficacy and reduce potential toxicity, future research may also focus on the formulation of benzothiazole amine derivatives into advanced drug delivery systems. This could include nanoparticles, liposomes, or targeted drug conjugates to ensure that the therapeutic agent reaches the desired site of action in the body.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzothiazol-2-yl-butyl-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at temperatures below 10°C . Optimization includes controlling stoichiometry (e.g., 0.1 mole equivalents of reactants) and recrystallization from ethanol to improve yield and purity. Reaction progress can be monitored via TLC, with purification involving filtration and NaOH-mediated precipitation .
| Key Synthesis Parameters |
|---|
| Reactants: Aniline derivatives, KSCN, Br₂ |
| Solvent: Glacial acetic acid |
| Temperature: <10°C during Br₂ addition |
| Purification: Ethanol recrystallization |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on FTIR (C-N stretch at ~1250 cm⁻¹, N-H bend at ~1600 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm, NH₂ resonance at δ 5.2–5.5 ppm), and UV-Vis (λmax ~270 nm due to π→π* transitions in the benzothiazole ring) . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 150.2 .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, safety glasses, face shields) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Engineering controls include proper ventilation and adherence to occupational exposure limits (though none are currently classified) .
Advanced Research Questions
Q. How can spectral data discrepancies in this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR data (e.g., shifted NH₂ peaks) may arise from tautomerism or solvent effects. For example, DMSO-d₆ can suppress NH₂ proton exchange, sharpening signals. Computational tools (DFT calculations) can predict spectra for comparison . Advanced techniques like 2D NMR (COSY, HSQC) clarify complex splitting patterns in substituted derivatives .
Q. What strategies improve the pharmacological efficacy of this compound in antitumor studies?
- Methodological Answer : Structure-activity relationship (SAR) studies show that substituents at the 6-position (e.g., Cl, OMe) enhance bioactivity. For example, 6-chloro derivatives exhibit improved cytotoxicity via intercalation with DNA or kinase inhibition . In vitro assays (MTT, apoptosis markers) and docking studies (PDB: 1M17 for kinase targets) validate mechanisms .
Q. How do reaction byproducts form during synthesis, and how are they minimized?
- Methodological Answer : Common byproducts include uncyclized thiourea intermediates or brominated side products. These are mitigated by strict temperature control (<10°C during Br₂ addition) and excess glacial acetic acid to favor cyclization . HPLC-MS or GC-MS identifies impurities, with column chromatography (silica gel, ethyl acetate/hexane) used for separation .
Data Contradiction and Analysis
Q. Why do antimicrobial activity results vary across studies for this compound derivatives?
- Methodological Answer : Discrepancies arise from differences in bacterial strains (Gram-positive vs. Gram-negative), assay protocols (disc diffusion vs. broth dilution), and substituent effects. For example, 6-nitro derivatives show broad-spectrum activity (MIC 8–32 µg/mL), while unsubstituted analogs are less potent. Standardized CLSI guidelines and positive controls (e.g., ciprofloxacin) reduce variability .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
